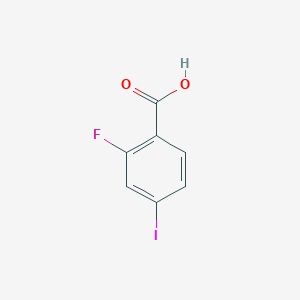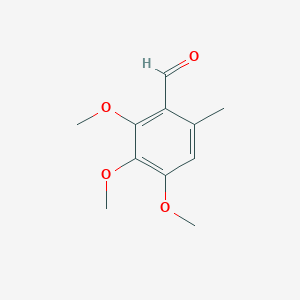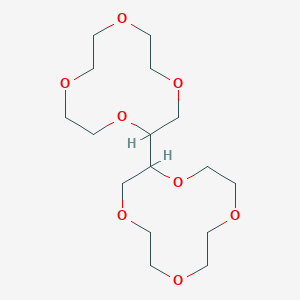
2,2'-Bi-1,4,7,10-tetraoxacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Bi-1,4,7,10-tetraoxacyclododecane, also known as crown ether, is a cyclic polyether that contains several oxygen atoms in its structure. Crown ethers are widely used in various fields, including chemistry, biology, and material science.
Wirkmechanismus
The mechanism of action of 2,2'-Bi-1,4,7,10-tetraoxacyclododecane involves the formation of a complex with metal ions. The oxygen atoms in the 2,2'-Bi-1,4,7,10-tetraoxacyclododecane ether structure can coordinate with the metal ions and form stable complexes. The stability of the complexes depends on the size and charge of the metal ions.
Biochemical and Physiological Effects:
2,2'-Bi-1,4,7,10-tetraoxacyclododecane has been shown to have low toxicity and low biological activity. It does not interact significantly with biological molecules, such as proteins and nucleic acids. However, its metal complexes may have biological effects, depending on the metal ion and the biological system.
Vorteile Und Einschränkungen Für Laborexperimente
2,2'-Bi-1,4,7,10-tetraoxacyclododecane has several advantages for lab experiments. It is easy to synthesize and purify, and it can selectively bind to certain metal ions. Its complexes have been used in various applications, including ion sensing, separation, and catalysis. However, its limitations include its low solubility in water and its limited selectivity for certain metal ions.
Zukünftige Richtungen
There are several future directions for the research on 2,2'-Bi-1,4,7,10-tetraoxacyclododecane. One direction is to explore its potential applications in medicine, such as drug delivery and imaging. Another direction is to develop new synthesis methods and modify its structure to enhance its properties. Additionally, the development of new metal complexes of 2,2'-Bi-1,4,7,10-tetraoxacyclododecane may lead to new applications in various fields, including biology and material science.
In conclusion, 2,2'-Bi-1,4,7,10-tetraoxacyclododecane is a cyclic polyether that has been widely used in scientific research as a complexing agent for metal ions. Its complexes have been used in various applications, including ion sensing, separation, and catalysis. Its low toxicity and low biological activity make it an attractive candidate for various applications. However, its limitations include its low solubility in water and its limited selectivity for certain metal ions. Future research on 2,2'-Bi-1,4,7,10-tetraoxacyclododecane may lead to new applications in various fields, including medicine, biology, and material science.
Synthesemethoden
2,2'-Bi-1,4,7,10-tetraoxacyclododecane can be synthesized by reacting 1,12-dibromododecane with sodium ethoxide in the presence of 18-2,2'-Bi-1,4,7,10-tetraoxacyclododecane-6. The resulting product can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2,2'-Bi-1,4,7,10-tetraoxacyclododecane has been widely used in scientific research as a complexing agent for metal ions. It can selectively bind to certain metal ions, such as potassium, sodium, and calcium, and form stable complexes. These complexes have been used in various applications, including ion sensing, separation, and catalysis.
Eigenschaften
CAS-Nummer |
114094-11-0 |
|---|---|
Produktname |
2,2'-Bi-1,4,7,10-tetraoxacyclododecane |
Molekularformel |
C16H30O8 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-(1,4,7,10-tetraoxacyclododec-2-yl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C16H30O8/c1-3-19-9-11-23-15(13-21-7-5-17-1)16-14-22-8-6-18-2-4-20-10-12-24-16/h15-16H,1-14H2 |
InChI-Schlüssel |
XXMYPBQOLZQRNX-UHFFFAOYSA-N |
SMILES |
C1COCCOC(COCCO1)C2COCCOCCOCCO2 |
Kanonische SMILES |
C1COCCOC(COCCO1)C2COCCOCCOCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



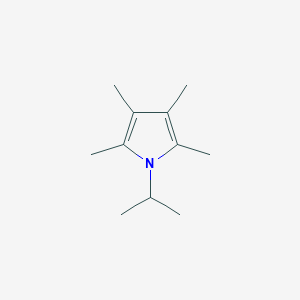
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)



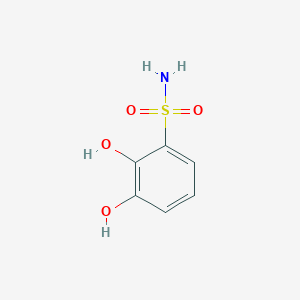
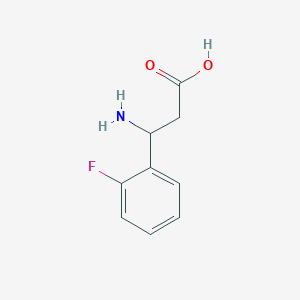

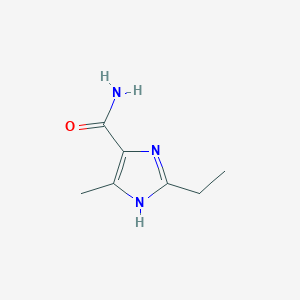
![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
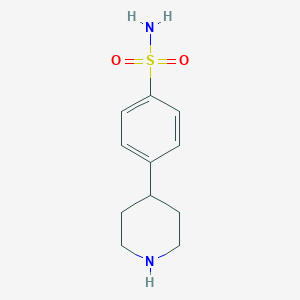
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)
